N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Mécanisme D'action
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This inhibition leads to the downregulation of ribosome biogenesis, which is essential for the growth and survival of cancer cells. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have several biochemical and physiological effects. In cancer cells, CX-5461 leads to the downregulation of ribosome biogenesis, induction of DNA damage, and activation of the p53 pathway, leading to apoptosis. CX-5461 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CX-5461 has several advantages for lab experiments. It is a selective inhibitor of RNA polymerase I transcription, making it a useful tool for studying the role of ribosome biogenesis in cancer cells. CX-5461 has also shown promising results in preclinical studies, making it a potential candidate for further development as an anticancer drug. However, CX-5461 has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
For CX-5461 research include the development of combination therapies, investigation in other diseases, and understanding mechanisms of resistance.
Méthodes De Synthèse
The synthesis of CX-5461 involves several steps, including the reaction of 4-chlorobenzaldehyde with cyclohexylamine to form N-cyclohexyl-4-chlorobenzamide. This intermediate is then reacted with 4-(dimethylamino)phenylacetic acid to form N-cyclohexyl-4-[2-(4-dimethylamino)phenyl]benzamide. Finally, this compound is reacted with ethyl oxalyl chloride to form N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide.
Applications De Recherche Scientifique
CX-5461 has shown potential in various scientific research applications. One of its primary applications is in the field of cancer research. CX-5461 has been shown to selectively inhibit RNA polymerase I transcription, which is a process that is upregulated in cancer cells. This inhibition leads to the selective killing of cancer cells and has shown promising results in preclinical studies.
Propriétés
Nom du produit |
N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide |
---|---|
Formule moléculaire |
C22H26N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-cyclohexyl-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C22H26N2O3/c1-16-7-11-19(12-8-16)23-21(25)15-27-20-13-9-17(10-14-20)22(26)24-18-5-3-2-4-6-18/h7-14,18H,2-6,15H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
UGSFCTMYBKUEHY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.